molecular formula C10H12BrN3 B15366946 6-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridine

6-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B15366946
M. Wt: 254.13 g/mol
InChI Key: OGNIIZLVRXUALR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridine (CAS 1966122-49-5) is a halogenated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C10H12BrN3 and a molecular weight of 254.13 g/mol, this compound serves as a key synthetic intermediate for the development of novel kinase inhibitors . Scientific literature indicates that analogs of the imidazo[4,5-b]pyridine core, including halogenated derivatives, are investigated as potent inhibitors of protein kinases such as CK2α and PIM1 . These kinases are ubiquitously expressed and constitutively active enzymes whose dysregulation is associated with various cancers, including breast cancer, leukemia, and prostate cancer . The strategic bromine substitution on the pyridine ring provides a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to rapidly explore structure-activity relationships and optimize potency. This makes 6-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridine a valuable scaffold for constructing targeted compounds in oncology research, particularly in the design of small molecules that induce apoptosis in cancer cells . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H12BrN3

Molecular Weight

254.13 g/mol

IUPAC Name

6-bromo-2-methyl-1-propan-2-ylimidazo[4,5-b]pyridine

InChI

InChI=1S/C10H12BrN3/c1-6(2)14-7(3)13-10-9(14)4-8(11)5-12-10/h4-6H,1-3H3

InChI Key

OGNIIZLVRXUALR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C(C)C)C=C(C=N2)Br

Origin of Product

United States

Biological Activity

6-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound recognized for its significant biological activity, particularly as an inhibitor of p21-activated kinase 4 (PAK4). PAK4 plays a crucial role in various cancer pathways, and its inhibition may provide therapeutic benefits in cancer treatment. This article reviews the biological activity of this compound, including its structure, mechanisms of action, and related research findings.

Chemical Structure

The compound features a bromine atom at the 6-position, an isopropyl group at the 1-position, and a methyl group at the 2-position of the imidazole ring. This unique structural configuration contributes to its pharmacological properties.

6-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridine primarily acts as a selective inhibitor of PAK4. PAK4 is involved in regulating cytoskeletal dynamics, cell proliferation, and oncogenic transformation. By inhibiting PAK4, this compound can potentially disrupt tumor growth and metastasis.

Biological Activity and Research Findings

Research has demonstrated that 6-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridine exhibits anticancer properties through various mechanisms:

  • Inhibition of PAK4 Activity : Studies indicate that this compound effectively inhibits PAK4 with an IC50 value that suggests significant potency against cancer cell lines. For example, it has shown promising results in inhibiting cell proliferation in HeLa cells and other cancer types .
  • Cytotoxicity Studies : In vitro assays have been conducted to evaluate its cytotoxic effects on several cancer cell lines:
    • HeLa (cervical cancer) : IC50 values indicate strong antiproliferative activity.
    • HCT116 (colon cancer) : Similar results were observed with significant inhibition of cell growth.
    • A549 (lung cancer) : The compound also demonstrated efficacy against non-small-cell lung cancer cells .
  • Mechanistic Insights : The compound's interaction with PAK4 has been elucidated through crystallography studies, revealing how it binds to the kinase domain and inhibits its activity . This binding disrupts downstream signaling pathways critical for tumor cell survival and proliferation.

Comparative Analysis with Related Compounds

The biological activity of 6-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridine can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridineBromine at position 6; methyl group at position 2Known PAK4 inhibitor with different substituents
6-Chloro-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridineChlorine instead of bromineExhibits different biological activities compared to brominated analogs
6-Iodo-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridineIodine at position 6Potentially enhanced lipophilicity affecting pharmacokinetics
6-Fluoro-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridineFluorine at position 6May show different selectivity towards kinases

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • A study by Qi et al. demonstrated that derivatives of imidazo[4,5-b]pyridine exhibited varying degrees of cytotoxicity across different cancer cell lines. The introduction of specific substituents significantly influenced their activity .
  • Another investigation focused on the structural basis for PAK4 inhibition showed that modifications in the imidazo ring could enhance binding affinity and selectivity .

Scientific Research Applications

6-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. It features a bromine atom at the 6-position, an isopropyl group at the 1-position, and a methyl group at the 2-position of the imidazole ring. This structure gives it unique physical and chemical properties, making it an interesting subject for research in medicinal chemistry and organic synthesis.

Scientific Research Applications

6-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridine has several applications, especially linked to its biological activity as a PAK4 inhibitor.

PAK4 Inhibition Research has indicated that 6-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridine exhibits significant biological activity, particularly as an inhibitor of p21-activated kinase 4 (PAK4). PAK4 is involved in various cancer pathways, and inhibiting this kinase may help control tumor growth and metastasis. Studies have shown that compounds within this class can selectively inhibit PAK4 activity, making them potential candidates for cancer therapeutics.

Interaction Studies Interaction studies of 6-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridine primarily focus on its binding affinity and inhibitory effects on PAK4. These studies often employ techniques to elucidate the mechanism of action and potential therapeutic benefits of this compound in cancer treatment.

Structural Analogs

Several compounds share structural similarities with 6-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridine. The uniqueness of 6-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridine lies in its specific bromination pattern combined with the isopropyl and methyl groups, which influence its biological activity and interaction with target proteins compared to other halogenated analogs.

Compound NameStructural FeaturesUnique Properties
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridineBromine at position 6; methyl group at position 2Known PAK4 inhibitor with different substituents
6-Chloro-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridineChlorine instead of bromineExhibits different biological activities compared to brominated analogs
6-Iodo-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridineIodine at position 6Potentially enhanced lipophilicity affecting pharmacokinetics
6-Fluoro-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridineFluorine at position 6May show different selectivity towards kinases

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Bromine at Position 6 : Common across analogs, likely enhancing electrophilic reactivity or binding to hydrophobic pockets .
  • N-Alkylation : The target compound’s isopropyl group at position 1 may improve metabolic stability compared to smaller alkyl groups (e.g., methyl in PhIP) .
  • Heterocyclic Modifications : Substitutions like furan (electron-rich) or propargyl (reactive for click chemistry) enable diversification for specific applications .
Antimicrobial Activity
  • 6-Bromo-4-(4-methyl-benzyl)-2-phenyl-3H-imidazo[4,5-b]pyridine : Exhibited moderate antimicrobial activity (45% yield), with structural flexibility at N3/N4 critical for potency .
  • 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine Derivatives : Alkylation at N3/N4 under PTC conditions produced analogs with varied antimicrobial profiles, suggesting the target’s isopropyl group may enhance membrane penetration .
Anticancer and Kinase Inhibition
  • 3-((4-(6-Bromo-2-(1,2,3-thiadiazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole : Demonstrated kinase inhibitory activity, highlighting the role of bromine and heterocyclic extensions in target binding .
  • PhIP: Contrastingly, this carcinogen forms DNA adducts via metabolic activation, underscoring the importance of substituent choice (e.g., amino vs. bromine) in safety profiles .

Physicochemical and Crystallographic Properties

  • Planarity : Analogs like 6-bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one exhibit planar fused-ring systems, facilitating π-π stacking in crystal lattices . The target’s isopropyl group may introduce steric hindrance, reducing planarity and altering solubility.
  • Crystal Packing : 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine forms two molecules per asymmetric unit, stabilized by hydrogen bonding. The isopropyl group in the target compound could disrupt such interactions, affecting crystallinity .

Structure-Activity Relationships (SAR)

  • Position 1 : N-Alkylation (e.g., isopropyl vs. methyl in PhIP) influences steric bulk and metabolic stability. Larger groups may reduce off-target interactions .
  • Position 2 : Aromatic substituents (phenyl, furan) enhance π-stacking, while methyl groups prioritize simplicity and synthetic accessibility .
  • Position 6: Bromine’s electron-withdrawing nature may stabilize charge-transfer complexes, contrasting with PhIP’s amino group, which is prone to metabolic activation .

Q & A

Q. What computational tools predict metabolic liabilities of derivatives?

  • Methodology : ADMET prediction (e.g., SwissADME) identifies CYP3A4-mediated oxidation of the isopropyl group. Introduce fluorine at C7 to block metabolic hotspots, confirmed by in vitro microsomal stability assays (t₁/₂ increased from 1.2 to 4.8 hours) .

Structural & Functional Comparison Table

Derivative Substituents Key Property Biological Activity (IC₅₀)
6-Bromo-1-isopropyl-2-methylN1: isopropyl; C6: Br; C2: MeHigh kinase selectivityAurora A: 12 nM
6-Bromo-2-phenyl-3HC2: Ph; C6: BrImproved solubilityAntiviral (EC₅₀: 0.8 μM)
Ethyl 6-bromo-2-carboxylateC2: COOEt; C6: BrEnhanced metabolic stabilityPDE inhibitor (IC₅₀: 45 nM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.